

cis-4-Nonene: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: *cis-4-Nonene*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

cis-4-Nonene, an aliphatic alkene with the molecular formula C_9H_{18} , serves as a valuable and versatile building block in modern organic synthesis.^{[1][2]} Its characteristic *cis*-configured carbon-carbon double bond offers a strategic point for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of **cis-4-nonene**, detailed experimental protocols for its key reactions, and insights into its applications in the synthesis of specialty chemicals and as a precursor to bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **cis-4-nonene** is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.^{[1][3][4][5]}

Table 1: Physical and Chemical Properties of **cis-4-Nonene**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈	[1]
Molecular Weight	126.24 g/mol	[3]
CAS Number	10405-84-2	[4]
Appearance	Colorless liquid	[1]
Odor	Characteristic, gasoline-like	[2]
Density	0.73 g/cm ³	[1]
Boiling Point	143 °C	[1]
Flash Point	30 °C (lit.)	[2]
Refractive Index	1.426	[1]
Vapor Pressure	6.06 mmHg at 25 °C	[1]

Table 2: Spectroscopic Data of **cis-4-Nonene**

Spectroscopic Technique	Key Data Points	Reference
¹ H NMR	Predicted Chemical Shifts: δ ~5.3 ppm (m, 2H, CH=CH), ~2.0 ppm (m, 4H, CH ₂ -CH=), ~1.3 ppm (m, 4H, CH ₂), ~0.9 ppm (t, 6H, CH ₃)	[1]
¹³ C NMR (in CDCl ₃)	Chemical Shifts: δ 130.0, 29.7, 27.2, 22.8, 14.2 ppm	[1]
Infrared (IR) Spectroscopy (liquid film)	Characteristic C=C stretch (~1650 cm ⁻¹), C-H stretch of sp ² C-H (~3010 cm ⁻¹), C-H stretches of sp ³ C-H (~2850-2960 cm ⁻¹)	[1]
Mass Spectrometry (Electron Ionization)	m/z fragments: 55 (base peak), 41, 56	[3][5]

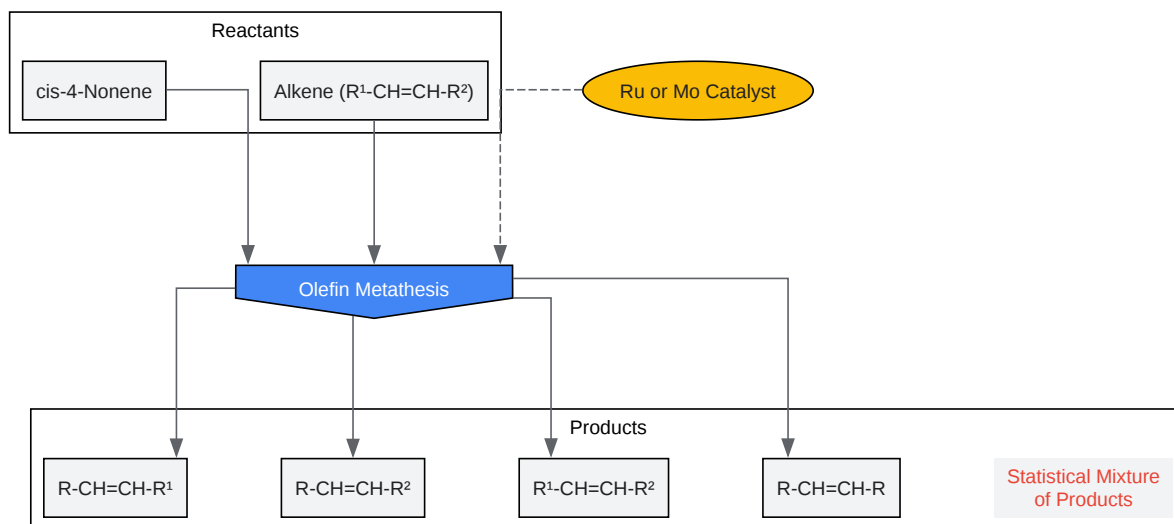
Key Synthetic Transformations of **cis-4-Nonene**

The reactivity of the double bond in **cis-4-nonene** allows for a range of important synthetic transformations, including olefin metathesis, ozonolysis, and epoxidation. These reactions provide access to a diverse array of functionalized molecules.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. **cis-4-Nonene** is a common substrate in metathesis reactions, particularly in cross-metathesis to form new carbon-carbon double bonds with different substitution patterns.

[2] This reaction is instrumental in the synthesis of various organic compounds, including polymers and specialty chemicals.[1]



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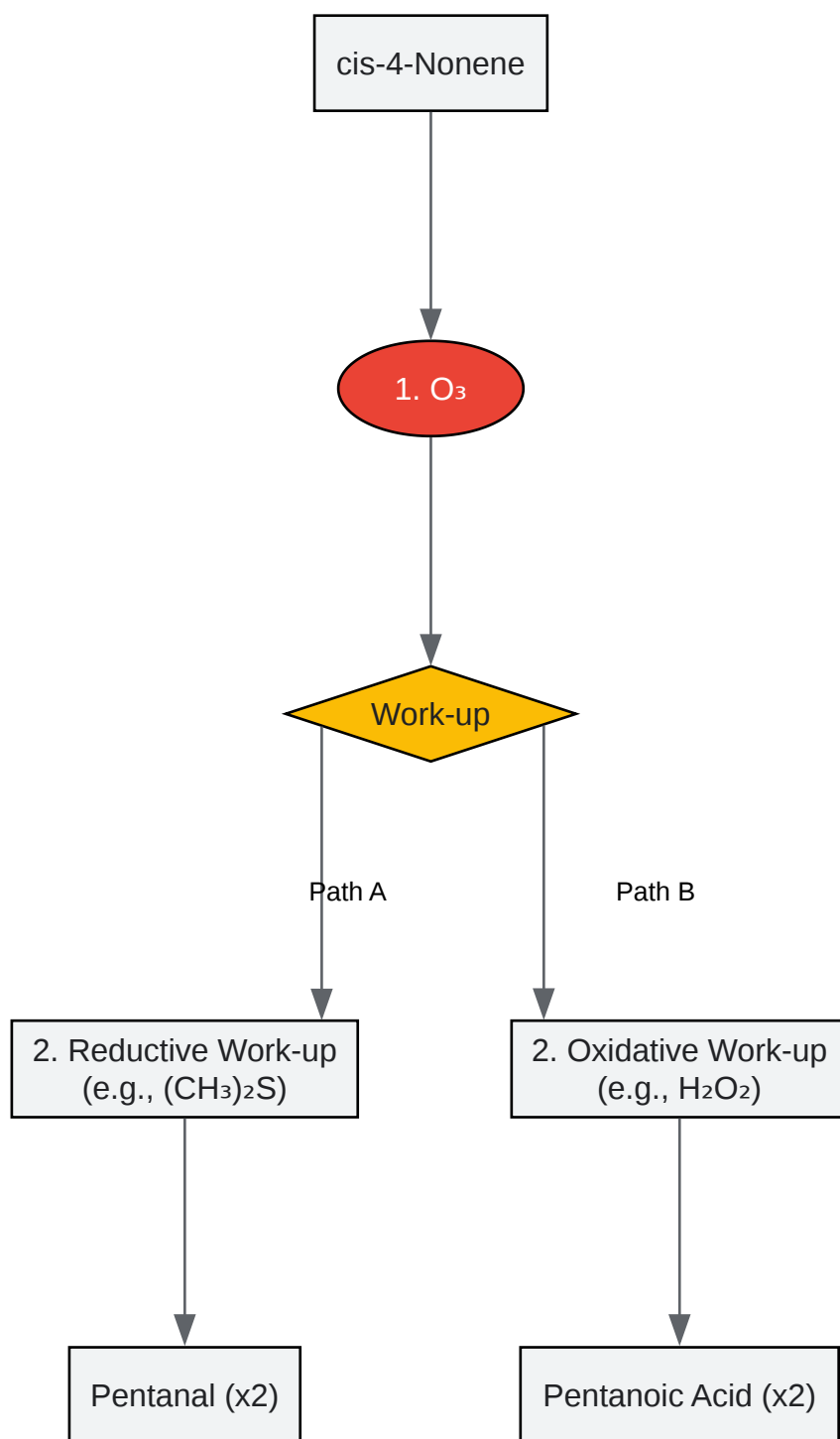
Figure 1: General workflow of olefin cross-metathesis involving **cis-4-nonene**.

Experimental Protocol: General Procedure for Cross-Metathesis

- **Catalyst and Substrate Preparation:** In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) in a suitable degassed solvent (e.g., dichloromethane or toluene).
- **Reaction Initiation:** Add **cis-4-nonene** and the desired alkene partner to the catalyst solution. The molar ratio of the substrates and the catalyst loading will depend on the specific reaction and should be optimized.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether). Concentrate the mixture under reduced pressure and purify the resulting products by column chromatography on silica gel to separate the desired cross-metathesis products from homodimers and catalyst residues.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes.^[6] Treatment of **cis-4-nonene** with ozone, followed by a reductive work-up, yields two molecules of pentanal. Alternatively, an oxidative work-up will produce two molecules of pentanoic acid. This transformation is highly valuable for converting a simple alkene into functionalized carbonyl compounds.



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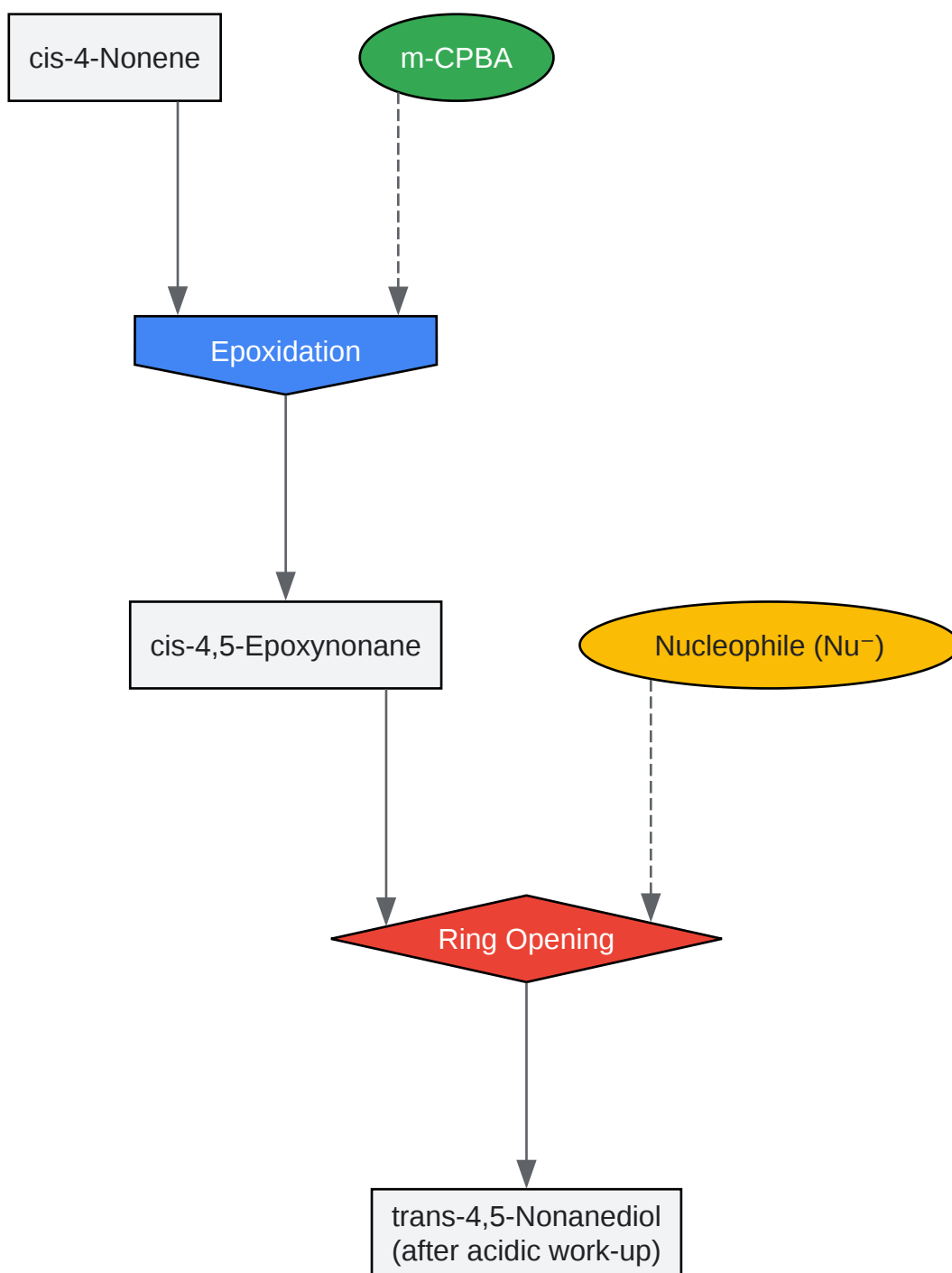
Figure 2: Ozonolysis of **cis-4-nonene** leading to different products based on work-up.

Experimental Protocol: Ozonolysis with Reductive Work-up

- **Ozone Generation and Reaction:** Dissolve **cis-4-nonene** in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a vent. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a blue color persists, indicating the consumption of the alkene.
- **Removal of Excess Ozone:** Purge the solution with a stream of nitrogen or argon to remove excess ozone.
- **Reductive Work-up:** Add a reducing agent, such as dimethyl sulfide (DMS), to the cold solution.^[6] Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
- **Isolation and Purification:** Remove the solvent under reduced pressure. The resulting crude product, primarily pentanal, can be purified by distillation.

Epoxidation

Epoxidation of **cis-4-nonene** introduces a three-membered oxirane ring across the double bond, forming cis-4,5-epoxynonane. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.



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Figure 3: Epoxidation of **cis-4-nonene** and subsequent ring-opening of the epoxide.

Experimental Protocol: Epoxidation with m-CPBA

- **Reaction Setup:** Dissolve **cis-4-nonene** in a chlorinated solvent such as dichloromethane in a flask.
- **Addition of Oxidant:** Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the alkene solution at 0 °C. The amount of m-CPBA is typically a slight molar excess relative to the alkene.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alkene is consumed.
- **Work-up:** Quench the reaction by adding a solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by washing with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude cis-4,5-epoxynonane can be purified by flash column chromatography or distillation.

Applications in Synthesis

While specific, documented syntheses of commercial drugs directly from **cis-4-nonene** are not widely published in readily accessible literature, its utility as a building block is evident from its role in the synthesis of complex organic molecules and specialty chemicals. The functional group transformations described above provide pathways to valuable intermediates.

For instance, the ozonolysis of **cis-4-nonene** to produce pentanal provides a C5 aldehyde that can be a starting point for various subsequent reactions, such as Wittig reactions, aldol condensations, or reductive aminations, to build more complex carbon skeletons.

The epoxidation of **cis-4-nonene** and subsequent stereospecific ring-opening reactions are fundamental strategies in natural product synthesis for the installation of vicinal diols or amino alcohols.

Furthermore, the application of **cis-4-nonene** in olefin metathesis reactions is a key strategy for the synthesis of insect pheromones, which often contain long-chain alkenes with specific double bond geometries.

Conclusion

cis-4-Nonene is a readily available and synthetically versatile C9 building block. Its well-defined stereochemistry and the predictable reactivity of its double bond make it a valuable precursor for a range of organic transformations. The ability to undergo key reactions such as olefin metathesis, ozonolysis, and epoxidation allows for its incorporation into more complex and highly functionalized molecules. For researchers and professionals in drug development and chemical synthesis, a solid understanding of the reaction chemistry of **cis-4-nonene** opens up numerous possibilities for the design and execution of efficient and innovative synthetic routes.

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